![molecular formula C14H19BrSSe B12599150 {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene CAS No. 633309-65-6](/img/structure/B12599150.png)
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene is an organoselenium compound characterized by the presence of bromine, sulfur, and selenium atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromohept-1-ene, methylsulfanyl compounds, and selenylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, with the addition of catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and consistency.
化学反応の分析
Types of Reactions
Oxidation: {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene can undergo oxidation reactions, where the sulfur and selenium atoms are oxidized to form sulfoxides and selenoxides, respectively.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of sulfoxides and selenoxides.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In organic synthesis, {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene serves as a versatile intermediate for the construction of complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological pathways and its potential as an anticancer or antimicrobial agent.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest.
Industry
In the materials science industry, the compound is used in the development of advanced materials with unique electronic and optical properties. Its incorporation into polymers and nanomaterials enhances their performance in various applications.
作用機序
The mechanism of action of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s selenium and sulfur atoms play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and disrupt biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]sulfanyl}benzene: Similar structure but with sulfur instead of selenium.
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]tellanyl}benzene: Similar structure but with tellurium instead of selenium.
Uniqueness
The presence of selenium in {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene imparts unique properties compared to its sulfur and tellurium analogs
特性
CAS番号 |
633309-65-6 |
|---|---|
分子式 |
C14H19BrSSe |
分子量 |
378.2 g/mol |
IUPAC名 |
(2-bromo-1-methylsulfanylhept-1-enyl)selanylbenzene |
InChI |
InChI=1S/C14H19BrSSe/c1-3-4-6-11-13(15)14(16-2)17-12-9-7-5-8-10-12/h5,7-10H,3-4,6,11H2,1-2H3 |
InChIキー |
NODZKNVMHLMQEG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=C(SC)[Se]C1=CC=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
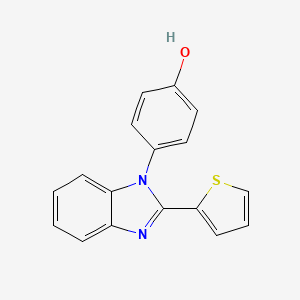
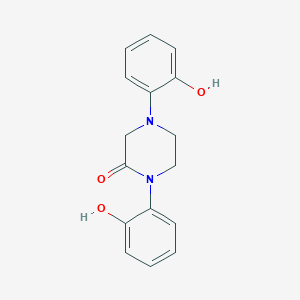

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)
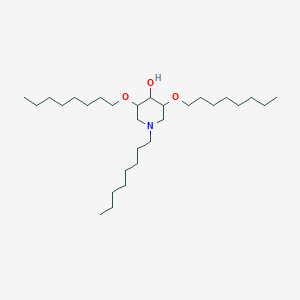
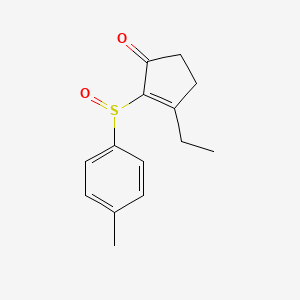

![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
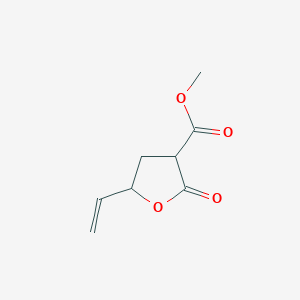
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
![[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid](/img/structure/B12599136.png)
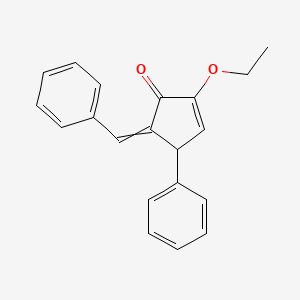
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)
